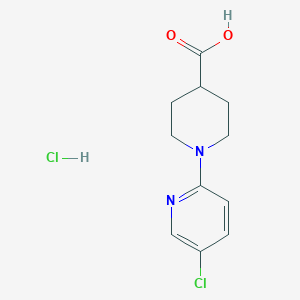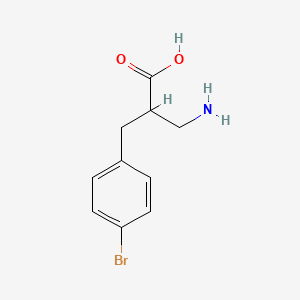
2-Aminomethyl-3-(4-bromophenyl)propionic acid
Overview
Description
“2-Aminomethyl-3-(4-bromophenyl)propionic acid” is a chemical compound with the molecular formula C10H12BrNO2 . It is a white to yellow solid and is used in proteomics research .
Synthesis Analysis
While specific synthesis methods for “2-Aminomethyl-3-(4-bromophenyl)propionic acid” were not found, a related compound, “2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid”, has been synthesized and studied . The synthesis involved the incorporation of a single β-amino acid moiety in a highly amyloidogenic peptide sequence .Molecular Structure Analysis
The molecular structure of “2-Aminomethyl-3-(4-bromophenyl)propionic acid” consists of a bromobenzyl group attached to a beta-alanine . The InChI code for this compound is 1S/C10H12BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14) .Physical And Chemical Properties Analysis
“2-Aminomethyl-3-(4-bromophenyl)propionic acid” has a molecular weight of 258.11 . It is a white to yellow solid and should be stored at room temperature .Scientific Research Applications
Synthesis of Phthalocyanines
One of the applications of 2-Aminomethyl-3-(4-bromophenyl)propionic acid is in the synthesis and characterization of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads. These compounds are significant in materials science due to their stability and electronic properties, making them useful in photovoltaic cells and as semiconductors .
Proteomics Research
This compound is also utilized in proteomics research. Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s properties may aid in understanding protein interactions and functions within biological systems .
Amyloid Fibril Inhibition
Another application is found in the study of amyloid fibrils, which are associated with various diseases, including Alzheimer’s. The compound has been used to inhibit amyloid fibril formation, which is crucial for understanding disease mechanisms and developing therapeutic strategies .
Synthesis of Pyrimidines
2-Aminomethyl-3-(4-bromophenyl)propionic acid is also involved in the synthesis of pyrimidines, which are important in pharmaceuticals and agrochemicals due to their biological activity .
Safety and Hazards
Mechanism of Action
Target of Action
It is common for such compounds to interact with various enzymes, receptors, or proteins within the body, which then mediate their effects .
Mode of Action
It is known that the compound contains a bromophenyl group, which can potentially undergo reactions at the benzylic position . This could influence its interaction with its targets.
Biochemical Pathways
The incorporation of a single β-amino acid moiety in a highly amyloidogenic peptide sequence resulted in the complete inhibition of amyloid fibril formation . This suggests that the compound may have a role in modulating protein folding and aggregation pathways.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Based on its potential to inhibit amyloid fibril formation, it could have implications in diseases characterized by protein misfolding and aggregation .
Action Environment
The action of 2-Aminomethyl-3-(4-bromophenyl)propionic acid can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
properties
IUPAC Name |
2-(aminomethyl)-3-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIMDBLWVUDOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674212 | |
| Record name | 2-(Aminomethyl)-3-(4-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910443-87-7 | |
| Record name | 2-(Aminomethyl)-3-(4-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





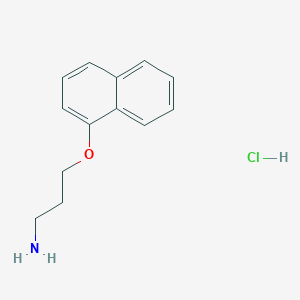
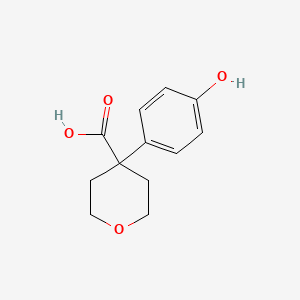
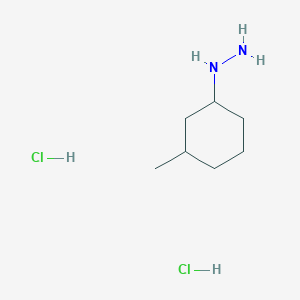

![3-(1-(Tert-butoxycarbonyl)-1H-benzo[D]imidazol-2-YL)propanoic acid](/img/structure/B1522198.png)
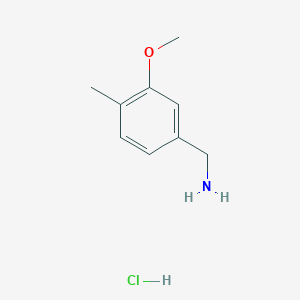
amine hydrochloride](/img/structure/B1522201.png)



![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1522208.png)
